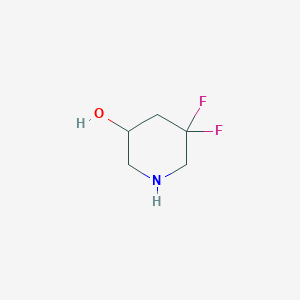

5,5-Difluoropiperidin-3-ol

Description

Properties

IUPAC Name |

5,5-difluoropiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHFKCAGILQEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting ketones to geminal difluorides. In this method, piperidin-3-one is treated with DAST in anhydrous dichloromethane at −78°C, yielding 5,5-difluoropiperidin-3-one. Subsequent reduction of the ketone group using sodium borohydride (NaBH4) in methanol produces the alcohol intermediate, which is then converted to the hydrochloride salt via HCl gas saturation in diethyl ether.

Table 1: DAST-Mediated Fluorination Conditions

| Precursor | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Piperidin-3-one | DAST | −78°C | 62–68 |

Key challenges include controlling exothermic reactions and minimizing side products such as elimination byproducts.

Deoxo-Fluor as an Alternative

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved thermal stability compared to DAST. Reactions are conducted at 0°C to room temperature, achieving comparable yields (65–70%). The reduced volatility of Deoxo-Fluor enhances safety during large-scale synthesis.

Reductive Amination Routes

Reductive amination provides an alternative pathway by constructing the piperidine ring post-fluorination. A linear diamine precursor, such as 3-amino-1,5-difluoropentanol, undergoes cyclization in the presence of a reducing agent.

Sodium Cyanoborohydride Protocol

Treatment of the diamine with sodium cyanoborohydride (NaBH3CN) in acidic methanol (pH 4–5) facilitates cyclization. The reaction proceeds via an imine intermediate, which is reduced to the secondary amine. Subsequent HCl treatment isolates the hydrochloride salt with a yield of 58–63%.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH3CN | Methanol | 4.5 | 58–63 |

Ring-Closing Metathesis (RCM)

Olefin metathesis has emerged as a versatile tool for constructing nitrogen heterocycles. A diene precursor containing fluorine substituents, such as 1,5-difluoro-3-hydroxyhex-4-ene, undergoes RCM using a Grubbs catalyst.

Grubbs Catalyst Performance

Second-generation Grubbs catalyst (5 mol%) in toluene at 80°C affords the cyclized product in 55–60% yield. Hydrogenation of the double bond with palladium on carbon (Pd/C) completes the synthesis.

Hydrochloride Salt Formation and Purification

The free base of this compound is hygroscopic, necessitating conversion to the hydrochloride salt for stability. Treatment with concentrated HCl in ethanol followed by recrystallization from acetone/water (9:1) yields white crystalline solids with >99% purity (HPLC).

Table 3: Salt Formation Parameters

| Acid | Solvent | Recrystallization Solvent | Purity (%) |

|---|---|---|---|

| HCl (gas) | Diethyl ether | Acetone/water | 99.2 |

Analytical Characterization

Critical analytical data for this compound hydrochloride include:

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoropiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Nucleophiles: Sodium azide, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-piperidinones, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

Medicinal Chemistry

5,5-Difluoropiperidin-3-ol is being explored as a pharmaceutical intermediate due to its enhanced metabolic stability and bioavailability. The fluorine substituents can improve drug-like properties, making it valuable in drug design.

Potential Therapeutic Properties :

- Orexin Receptor Modulation : Research indicates that this compound may interact with orexin receptors, which are involved in regulating wakefulness and appetite. This suggests potential applications in treating conditions such as insomnia and obesity.

- Cancer Treatment : The compound has shown promise in inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. Studies suggest that this inhibition could lead to reduced tumor growth in preclinical models .

Biochemical Research

This compound serves as a probe in biochemical assays to study enzyme mechanisms. Its fluorinated structure aids in understanding the role of fluorine in biological systems, which can lead to insights into enzyme catalysis and inhibition.

Antiviral and Antimicrobial Properties

The compound has been evaluated for its activity against various pathogens:

- Antiviral Activity : Preliminary studies suggest potential efficacy against HIV-1 and other RNA viruses.

- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains and fungi, indicating its potential for development into antimicrobial therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and materials science. Its fluorinated nature imparts desirable properties such as increased resistance to degradation.

Case Study 1: Cancer Treatment

A study evaluated the anticancer properties of various piperidine derivatives. Although specific data on this compound was not detailed, similar compounds exhibited significant activity against A549 lung cancer cells, indicating potential avenues for further exploration of this compound in anticancer research.

Case Study 2: Neuropharmacology

Research has indicated that this compound can penetrate the blood-brain barrier effectively. This property enhances its therapeutic potential for treating neurological conditions mediated by aberrant protein kinase activity .

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . This modulation can lead to various biological effects, making the compound valuable in drug development .

Comparison with Similar Compounds

Key Structural Differences

- Fluorination vs. Halogenation : Fluorine atoms in this compound enhance electronegativity and metabolic stability compared to chlorine or iodine in analogs like 5-Chloro-2-methoxypyridin-3-ol or 5-Fluoro-3-iodopyridin-2-ol. Iodine’s larger atomic radius in the latter facilitates nucleophilic substitution reactions .

- Ring Size : Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility than pyridine analogs (5-membered ring), influencing binding affinity in biological targets .

- Substituent Position : The 3-OH group in this compound enables hydrogen bonding, critical for interactions in enzymatic systems, whereas methoxy groups (e.g., 5-Chloro-2-methoxypyridin-3-ol) reduce polarity and increase lipophilicity .

Reactivity and Application Insights

Pharmaceutical Relevance

- This compound : Used in TRK (tropomyosin receptor kinase) inhibitor synthesis, analogous to the (S)-pyrrolidin-3-ol derivatives described in kinase-targeted cancer therapies . Fluorination at the 5th position reduces oxidative degradation, enhancing drug half-life .

- (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol : The benzyl group increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

5,5-Difluoropiperidin-3-ol is a fluorinated derivative of piperidine that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 137.13 g/mol. The compound features two fluorine atoms at the 5-position and a hydroxyl group at the 3-position of the piperidine ring, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further modulating the compound's biological effects.

1. Enzyme Mechanisms and Biochemical Assays

This compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its fluorinated structure aids in understanding the role of fluorine in biological systems, potentially leading to insights into enzyme catalysis and inhibition.

2. Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate due to its enhanced metabolic stability and bioavailability imparted by the fluorine substituents. It is particularly valuable in drug design, where modifications can lead to improved therapeutic profiles.

3. Potential Therapeutic Properties

Research indicates that this compound may exhibit therapeutic properties relevant to conditions such as insomnia and obesity through its action on orexin receptors. These receptors are crucial for regulating wakefulness and appetite, making this compound a candidate for developing treatments targeting these pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Hydroxyl group at position 3 | Distinct fluorination pattern affects properties |

| 4,4-Difluoropiperidin-3-ol | Two fluorine atoms at position 4 | Antagonist of orexin receptors |

| (3R)-5,5-Difluoro-piperidin-3-ol | Stereochemistry at position 3 | Enantiomeric differences may influence activity |

This table highlights how variations in structural characteristics can lead to different biological activities among related compounds.

Study on Anticancer Activity

A recent study evaluated various derivatives of piperidine for their anticancer properties. Although specific data on this compound was not detailed in this study, it was noted that compounds with similar structural features exhibited significant activity against A549 lung cancer cells . This suggests potential avenues for further exploration of this compound in anticancer research.

In Vitro Assays

In vitro assays utilizing cell lines transfected with human orexin receptors demonstrated that compounds within this class could effectively inhibit orexin signaling pathways. This inhibition could lead to decreased intracellular calcium levels, indicating a potential mechanism through which this compound might exert its effects on appetite regulation.

Q & A

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations with fluorine-specific force fields (e.g., CFF91) predict binding modes. Validate findings with mutagenesis studies to identify critical interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.